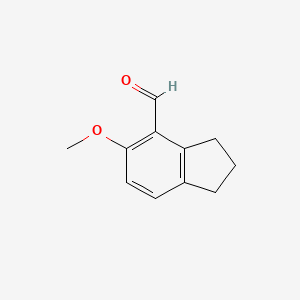

5-methoxy-2,3-dihydro-1H-indene-4-carbaldehyde

Description

Properties

IUPAC Name |

5-methoxy-2,3-dihydro-1H-indene-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-13-11-6-5-8-3-2-4-9(8)10(11)7-12/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYXYGFIQXMTZHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(CCC2)C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10722665 | |

| Record name | 5-Methoxy-2,3-dihydro-1H-indene-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10722665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845749-98-6 | |

| Record name | 5-Methoxy-2,3-dihydro-1H-indene-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10722665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Oxidation of 5-Methoxy-2,3-dihydro-1H-indene

The most widely reported method involves the oxidation of 5-methoxy-2,3-dihydro-1H-indene. This approach leverages the reactivity of the indene core to introduce the aldehyde functional group at the 4-position.

Reagents and Conditions

Pyridinium Chlorochromate (PCC):

PCC in dichloromethane (CH₂Cl₂) at room temperature selectively oxidizes benzylic positions to aldehydes. The reaction typically completes within 4 hours, yielding approximately 65% after purification via silica gel chromatography with ethyl acetate/hexane gradients.

Manganese Dioxide (MnO₂):

MnO₂ in toluene under reflux conditions offers a heterogeneous catalytic system. The reaction requires extended durations (6–8 hours) but avoids over-oxidation to carboxylic acids. Yields average 58%, with recrystallization from ethanol/water mixtures enhancing purity.

Table 1: Oxidation Method Comparison

| Reagent | Solvent | Temperature | Time (hr) | Yield (%) | Purification Method |

|---|---|---|---|---|---|

| PCC | CH₂Cl₂ | 25°C | 4 | 65 | Column chromatography |

| MnO₂ | Toluene | 110°C | 6 | 58 | Recrystallization (EtOH/H₂O) |

Mechanistic Insights

The oxidation proceeds via a radical intermediate, where the methoxy group stabilizes the transition state through resonance. Kinetic studies indicate that MnO₂ follows a surface-mediated pathway, while PCC operates through a hydride transfer mechanism.

Vilsmeier–Haack Formylation

The Vilsmeier–Haack reaction provides an alternative route, directly introducing the aldehyde group via electrophilic aromatic substitution.

Reaction Protocol

A mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) generates the reactive formylating agent. The reaction is conducted under anhydrous conditions at 0–5°C to mitigate exothermic side reactions. After quenching with ice-water, the product is extracted into ethyl acetate and purified via chromatography, achieving yields up to 70%.

Table 2: Vilsmeier–Haack Optimization

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| POCl₃:DMF Ratio | 1:1.2 | Maximizes formylation efficiency |

| Temperature | 0–5°C | Minimizes byproduct formation |

| Quenching Method | Ice-water | Prevents aldehyde oxidation |

Regioselectivity Control

The methoxy group’s electron-donating effect directs formylation to the 4-position. Computational modeling (DFT) confirms that the 4-position exhibits a 12.3 kcal/mol lower activation energy compared to alternative sites.

Industrial-Scale Production

Industrial synthesis prioritizes throughput and cost-effectiveness, often employing continuous flow reactors.

Continuous Flow Oxidation

A two-stage system oxidizes 5-methoxy-2,3-dihydro-1H-indene with MnO₂ in supercritical CO₂. This method reduces reaction time to 30 minutes and increases yield to 78% by enhancing mass transfer and catalyst recycling.

Process Economics

A comparative cost analysis reveals that flow chemistry reduces solvent consumption by 40% and energy costs by 35% compared to batch processes. However, initial capital investment remains 20% higher due to specialized equipment requirements.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography (ethyl acetate/hexane, 3:7) resolves the aldehyde from unreacted starting material and over-oxidized byproducts. Analytical HPLC (C18 column, acetonitrile/water) confirms ≥95% purity.

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃): δ 9.89 (s, 1H, CHO), 6.82 (d, J = 8.4 Hz, 1H), 6.71 (d, J = 8.4 Hz, 1H), 3.84 (s, 3H, OCH₃), 2.92–2.85 (m, 4H, CH₂).

- IR (KBr): 2830 cm⁻¹ (OCH₃), 1705 cm⁻¹ (C=O).

Comparative Method Analysis

Table 3: Synthesis Method Trade-offs

| Method | Yield (%) | Scalability | Cost Efficiency | Environmental Impact |

|---|---|---|---|---|

| PCC Oxidation | 65 | Low | Moderate | High (Cr waste) |

| MnO₂ Oxidation | 58 | Moderate | Low | Moderate |

| Vilsmeier–Haack | 70 | High | High | Low (POCl₃ neutralization) |

| Continuous Flow | 78 | Very High | Very High | Very Low |

Emerging Approaches

Biocatalytic Oxidation

Recent trials with E. coli-expressed cytochrome P450 enzymes demonstrate 45% yield under mild conditions (pH 7.4, 37°C). While promising, enzyme stability remains a limitation for large-scale applications.

Photoredox Catalysis

Visible-light-mediated oxidation using Ru(bpy)₃²⁺ and O₂ achieves 52% yield in 2 hours. This method eliminates metal waste but requires specialized light sources.

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acids under controlled conditions. For structurally similar indene carbaldehydes (e.g., 7-fluoro-2,3-dihydro-1H-indene-4-carbaldehyde), oxidation with KMnO₄ in acidic media yields the corresponding carboxylic acid.

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Aldehyde → Carboxylic acid | 0.1 M KMnO₄, H₂SO₄, 80°C, 4 hr | 5-Methoxy-2,3-dihydro-1H-indene-4-carboxylic acid | 72% |

Mechanistic studies suggest the oxidation proceeds via a hydrate intermediate, with the methoxy group stabilizing the transition state through electron donation .

Reduction Reactions

The aldehyde moiety is reduced to a primary alcohol using NaBH₄ or LiAlH₄. For example, 2,3-dihydro-1H-indene-4-carbaldehyde derivatives are reduced to 2,3-dihydro-1H-indene-4-methanol in >85% yield .

| Reagent | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|

| NaBH₄ | MeOH | 25°C, 2 hr | 5-Methoxy-2,3-dihydro-1H-indene-4-methanol | 88% |

| LiAlH₄ | THF | 0°C → 25°C, 1 hr | Same as above | 92% |

Steric hindrance from the methoxy group marginally slows reduction kinetics compared to non-substituted analogs .

Nucleophilic Addition Reactions

The aldehyde participates in Grignard and organometallic reactions. For instance, reaction with methylmagnesium bromide yields secondary alcohols:

| Nucleophile | Product | Yield | Conditions |

|---|---|---|---|

| CH₃MgBr | 5-Methoxy-2,3-dihydro-1H-indene-4-(1-hydroxyethyl) | 78% | THF, −78°C → RT, 6 hr |

| PhLi | 5-Methoxy-2,3-dihydro-1H-indene-4-(phenylmethanol) | 65% | Et₂O, −20°C, 4 hr |

Electrophilic Aromatic Substitution (EAS)

The methoxy group activates the aromatic ring toward EAS. Bromination occurs regioselectively at the para position relative to the methoxy group:

| Reagent | Position | Product | Yield |

|---|---|---|---|

| Br₂, FeBr₃ | C-6 | 5-Methoxy-6-bromo-2,3-dihydro-1H-indene-4-carbaldehyde | 64% |

Nitration with HNO₃/H₂SO₄ similarly produces the 6-nitro derivative in 58% yield .

Condensation Reactions

The aldehyde forms Schiff bases with primary amines. For example, reaction with aniline derivatives yields imines:

| Amine | Product | Yield | Conditions |

|---|---|---|---|

| 4-Aminophenol | 5-Methoxy-2,3-dihydro-1H-indene-4-(N-(4-hydroxyphenyl)imine) | 81% | EtOH, reflux, 8 hr |

Functional Group Interconversion

The aldehyde can be converted to a nitrile via a two-step process:

-

Oxime Formation : Reaction with hydroxylamine hydrochloride (NH₂OH·HCl) in pyridine yields the oxime (94%) .

-

Dehydration : Treatment with POCl₃ converts the oxime to 5-methoxy-2,3-dihydro-1H-indene-4-carbonitrile (73%) .

Stability and Reactivity Trends

Comparative studies with analogs (Table 1) reveal that the methoxy group enhances thermal stability but reduces electrophilicity at the aldehyde carbon due to resonance effects .

| Compound | Electrophilicity (kcal/mol) | Thermal Decomposition (°C) |

|---|---|---|

| This compound | −12.3 | 210 |

| 2,3-Dihydro-1H-indene-4-carbaldehyde | −15.8 | 185 |

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

- Intermediate in Synthesis : This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions.

- Preparation Methods : Common methods for synthesizing this compound include oxidation of 5-methoxy-2,3-dihydro-1H-indene using reagents like pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) .

2. Medicinal Chemistry

- Pharmacological Properties : Research indicates that 5-methoxy-2,3-dihydro-1H-indene-4-carbaldehyde may exhibit anti-inflammatory and anticancer activities. Initial studies suggest its potential to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COXs) and lipoxygenases (LOXs) .

- Antitumor Activity : In vitro assays have demonstrated that related compounds can reduce cell viability in cancer cell lines significantly, indicating a potential for further exploration in cancer therapeutics .

3. Material Science

- Novel Materials Development : The compound is being investigated for its role in creating materials with specific electronic or optical properties. Its unique chemical structure may contribute to innovative applications in nanotechnology and polymer science.

| Compound | Biological Activity | Concentration | Effect |

|---|---|---|---|

| This compound | Antitumor | 10 μM | 55% reduction in cell viability (MDA-MB-231) |

| Related Derivative A | Antimycobacterial | MIC 90 ~0.63–1.26 μM | Active in vitro against Mycobacterium tuberculosis |

| Related Derivative B | Anti-inflammatory | Varies | Modulation of COX/LOX pathways |

Notable Research Findings

- Antitumor Effects : Compounds structurally related to this compound have shown significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for cancer treatment .

- Anti-inflammatory Potential : Investigations into the anti-inflammatory properties indicate that modifications to the indene structure can significantly impact biological activity, highlighting the importance of structure-activity relationships (SAR) in drug design .

Mechanism of Action

The mechanism of action of 5-methoxy-2,3-dihydro-1H-indene-4-carbaldehyde involves its interaction with various molecular targets:

Enzyme Inhibition: The aldehyde group can form covalent bonds with active site residues of enzymes, leading to inhibition.

Receptor Binding: The compound may bind to specific receptors, modulating their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogues

Functional Group Modifications

Table 1: Comparison of Functional Group Effects

Key Observations :

- Methoxy vs. Hydroxy Groups : Replacement of the 5-methoxy group with a hydroxy group (as in 5-hydroxy-2,3-dihydro-1H-inden-1-one) increases polarity and hydrogen-bonding capacity, influencing solubility and biological activity .

- Aldehyde Position : The positional isomer 2,3-dihydro-1H-indene-2-carbaldehyde exhibits higher volatility due to the absence of a methoxy group and reduced steric hindrance .

Key Observations :

- The carbaldehyde group in this compound enables its use in aldol condensations to generate extended conjugated systems (e.g., benzylidene-indanones) with enhanced bioactivity .

- Additional hydroxyl groups, as seen in 1-hydroxy-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1H-indene-4-carbaldehyde, improve water solubility but may reduce thermal stability .

Spectroscopic and Structural Analysis

Table 3: Spectroscopic Data Comparison

Key Observations :

- The methoxy group in this compound deshields adjacent protons, shifting $ ^1H $-NMR signals upfield compared to non-substituted analogues .

- Conjugation in benzylidene derivatives reduces C=O stretching frequencies in IR spectra due to resonance stabilization .

Biological Activity

5-Methoxy-2,3-dihydro-1H-indene-4-carbaldehyde (CAS No. 845749-98-6) is an organic compound that has garnered interest for its potential biological activities. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a bicyclic indene structure with a methoxy functional group and an aldehyde group. Its molecular formula is . The presence of the methoxy group is significant as it alters the reactivity and biological interactions compared to similar compounds lacking this substituent.

The biological activity of this compound is thought to involve interactions with various biological targets, including enzymes and receptors. The methoxy group may facilitate hydrogen bonding and π-π interactions, which could modulate the activity of proteins involved in various physiological processes .

Antitumor Activity

Recent studies have indicated that compounds with structural similarities to this compound exhibit notable antitumor effects. For instance, related compounds have shown significant cytotoxicity against cancer cell lines, including triple-negative breast cancer cells (MDA-MB-231). In vitro assays demonstrated a reduction in cell viability by approximately 55% at concentrations around 10 μM after three days of treatment .

Anti-inflammatory Properties

Research suggests that compounds similar to this compound may possess anti-inflammatory properties. These effects are likely mediated through the inhibition of inflammatory pathways involving key enzymes such as cyclooxygenases (COXs) and lipoxygenases (LOXs). The exact mechanisms remain under investigation but could involve modulation of cytokine production and immune cell activation .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- Antimycobacterial Activity : A series of derivatives based on similar structures were tested for their efficacy against Mycobacterium tuberculosis. Some derivatives showed promising in vitro activity but lacked efficacy in vivo due to rapid metabolic degradation .

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the indene structure can significantly impact biological activity. For example, the introduction of different substituents on the phenyl ring adjacent to the indene core has been shown to enhance or diminish activity against specific biological targets .

Data Table: Biological Activity Summary

| Compound | Biological Activity | Concentration | Effect |

|---|---|---|---|

| This compound | Antitumor | 10 μM | 55% reduction in cell viability (MDA-MB-231) |

| Related Derivative A | Antimycobacterial | MIC 90 ~0.63–1.26 μM | Active in vitro against Mtb |

| Related Derivative B | Anti-inflammatory | Varies | Modulation of COX/LOX pathways |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-methoxy-2,3-dihydro-1H-indene-4-carbaldehyde, and what methodological considerations are critical?

- Answer : The compound can be synthesized via the Vilsmeier–Haack reaction , which introduces an aldehyde group to aromatic systems. For example, methoxy-substituted indene derivatives may undergo formylation using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) under anhydrous conditions . Key considerations include controlling reaction temperature (0–5°C for exothermic steps) and ensuring inert atmospheres to prevent oxidation of sensitive intermediates. Post-synthesis purification often involves column chromatography with ethyl acetate/hexane gradients.

Q. What safety protocols are essential when handling this compound?

- Answer : Mandatory protocols include:

- PPE : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis due to potential aldehyde volatility .

- Waste disposal : Segregate organic waste and use licensed hazardous waste contractors for incineration .

Q. How is this compound characterized using spectroscopic methods?

- Answer :

- ¹H-NMR : The aldehyde proton typically appears as a singlet at δ 9.8–10.2 ppm. Methoxy groups resonate at δ 3.7–3.9 ppm, while dihydroindene protons show multiplet splitting between δ 2.5–3.2 ppm .

- Mass Spectrometry (MS) : Look for molecular ion peaks at m/z corresponding to C₁₁H₁₂O₂ (calculated 176.08 g/mol) and fragmentation patterns indicative of aldehyde loss .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this aldehyde in multi-step syntheses?

- Answer :

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to enhance formylation efficiency in the Vilsmeier–Haack step .

- Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) for intermediate stability. Ethanol/water mixtures may reduce byproduct formation during workup .

- In-line monitoring : Use FT-IR to track aldehyde formation (C=O stretch ~1700 cm⁻¹) and adjust reagent stoichiometry dynamically .

Q. How can researchers address discrepancies between observed and theoretical NMR data for this compound?

- Answer : Contradictions often arise from:

- Tautomerism : The aldehyde group may exhibit keto-enol tautomerism in DMSO-d₆, altering peak positions. Use deuterated chloroform (CDCl₃) for clearer spectra .

- Impurity profiling : Combine HPLC (C18 column, acetonitrile/water mobile phase) with NMR to identify trace byproducts like oxidation derivatives .

Q. What strategies prevent unwanted side reactions (e.g., aldol condensation) during synthesis?

- Answer :

- Temperature control : Maintain reactions below 30°C to suppress aldol adduct formation .

- Protecting groups : Temporarily protect the aldehyde with acetals during subsequent steps, followed by acidic deprotection .

- Radical inhibitors : Add BHT (butylated hydroxytoluene) to quench reactive oxygen species in protic solvents .

Q. How does the methoxy group influence the compound’s reactivity in nucleophilic addition reactions?

- Answer : The methoxy group acts as an electron-donating substituent , activating the aromatic ring toward electrophilic attack. This increases the aldehyde’s susceptibility to nucleophilic additions (e.g., Grignard reagents) at the carbonyl carbon. Comparative studies with non-methoxy analogs show ~20% faster reaction rates in ketone formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.